Cytosine-2,4-13C2,15N3
Vue d'ensemble
Description
Cytosine-2,4-13C2,15N3 is a biochemical compound used for proteomics research . It has the molecular formula C4H5N3O and a molecular weight of 116.07 g/mol . The compound is also known as arabinosylcytosine (ARA-C) .
Molecular Structure Analysis
The IUPAC name for Cytosine-2,4-13C2,15N3 is 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one . The InChI string representation is InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H, (H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1 . The compound has a complexity of 170 .Physical And Chemical Properties Analysis
Cytosine-2,4-13C2,15N3 has a molecular weight of 116.07 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 116.04107614 g/mol . The topological polar surface area is 67.5 Ų .Applications De Recherche Scientifique
Hydrogen Bonding in Genetic Coding
Research by Niu, Han, Yeh, and Black (1987) suggests that the bonding between cytosine and peptides, like threonine-containing tripeptide derivatives, may have played a crucial role in the primitive genetic coding mechanism. They found that cytosine-peptide bonding could explain the origin of cytosine-centered codons for hydroxy amino acids, serine, and threonine, in the genetic code (Niu, Han, Yeh, & Black, 1987).
Synthesis and Characterization of Labeled Oligonucleotides
Kellenbach et al. (1992) described the synthesis of an oligonucleotide labeled with 13C at the thymine methyl and 15N at the exocyclic amino groups of cytosines. They used this labeled oligonucleotide to study protein-DNA interactions, demonstrating its effectiveness in detecting hydrophobic contacts with proteins (Kellenbach et al., 1992).
Assignment of Cytosine Resonances in RNA
Rüdisser, Pelton, and Tinoco (1999) used a gradient-based heteronuclear single quantum coherence (HSQC) pulse sequence to observe coherences between 15N3 of cytosine and its trans amino proton. This method aids in assigning cytosine 15N3 signals in RNA, enhancing our understanding of RNA structure and function (Rüdisser, Pelton, & Tinoco, 1999).
NMR Chemical Shift Assignments
Kolehmainen et al. (1998) investigated the NMR chemical shift assignments for various pyrimidin-2-ones, including derivatives of cytosine. Their work contributes to a deeper understanding of the electronic properties of these compounds, which is crucial in nucleic acid research (Kolehmainen et al., 1998).
Electronic Structure of Cytosine
Shpenik, Shafranyosh, Shpenik, and Barchiy (2022) conducted experimental studies on the electronic structure of cytosine, contributing to our understanding of how DNA and RNA bases are affected by radiation. Their work has implications for studying the mechanisms of DNA/RNA destruction under radiation (Shpenik et al., 2022).
Cytosine Modification and Epigenetics
Hashimoto et al. (2012) explored how cytosine modifications like methylation and hydroxymethylation play a role in DNA replication and epigenetics. They focused on DNA methyltransferases and ten eleven translocation proteins, crucial in DNA methylation and demethylation processes (Hashimoto et al., 2012).
15N Chemical Shift Tensors in Nucleic Acid Bases
Hu, Facelli, Alderman, Pugmire, and Grant (1998) measured the 15N chemical shift tensors in nucleic acid bases, including cytosine. Their work aids in understanding the electronic environment of nitrogen atoms in nucleic acids, which is vital for interpreting NMR data in nucleic acid research (Hu et al., 1998).
Molecular Recognition and Supramolecular Architecture
Portalone (2011) investigated the molecular recognition among cytosines and their role in DNA/RNA base pairing. This research provides insights into the theoretical sites of cytosine-specific DNA-binding proteins and the design of molecular imprints (Portalone, 2011).
Nucleosome Mechanical Stability and DNA Flexibility
Ngo et al. (2016) studied the effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability. Understanding how these modifications influence the physical properties of DNA and chromatin is crucial for grasping gene regulation mechanisms (Ngo et al., 2016).
Electroreduction of Metal Ions
Nieszporek et al. (2006) examined the reduction of Zn2+ ions in the presence of cytosine, shedding light on the electrochemical behavior of cytosine in biological systems (Nieszporek et al., 2006).
Mécanisme D'action
While specific information on the mechanism of action of Cytosine-2,4-13C2,15N3 is not available, cytosine derivatives like cytarabine (a nucleoside analog) are known to incorporate themselves into DNA by competing with cytidine . This incorporation hinders the rotation of the molecule within the DNA, ceasing the process of DNA replication .
Propriétés
IUPAC Name |
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-SLOBMOILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C]([15NH][13C](=O)[15N]=C1)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736168 | |
Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytosine-2,4-13C2,15N3 | |
CAS RN |
285978-06-5 | |
Record name | 6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285978-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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